ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
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Overview
Description
ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate: is a novel fluorescent label with a coumarin structure. It is characterized by strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight . This compound is particularly suitable for labeling proteins, DNA, RNA, and other biomolecules, making it a valuable tool in various life science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves the coupling of ATTO 425 with biotin. The biotin derivative can be synthesized by reacting ATTO 425 with biotin in the presence of appropriate coupling agents . The reaction conditions typically involve the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using chromatographic techniques and stored under conditions that protect it from moisture and light .
Chemical Reactions Analysis
Types of Reactions: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The NHS-ester of ATTO 425 reacts with amino groups of proteins and other biomolecules.
Click Chemistry: The azide or alkyne modifications of ATTO 425 can be used in Huisgen cycloaddition reactions.
Bioorthogonal Reactions: The tetrazine derivative reacts with strained alkenes or alkynes.
Common Reagents and Conditions:
NHS-ester Reactions: These reactions are carried out in anhydrous DMF or DMSO with the pH adjusted to ensure the amino group is non-protonated.
Click Chemistry: Reactions are typically performed in the presence of copper catalysts under mild conditions.
Bioorthogonal Reactions: These reactions are carried out under physiological conditions without the need for catalysts.
Major Products:
Labeled Proteins and Biomolecules: The primary products of these reactions are proteins and other biomolecules labeled with this compound.
Scientific Research Applications
Chemistry: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is used in high-sensitivity detection techniques, including single-molecule spectroscopy .
Biology: It is employed in labeling proteins, DNA, and RNA for various biological assays, including fluorescence in situ hybridization (FISH) and flow cytometry (FACS) .
Medicine: The compound is used in diagnostic assays to detect biotin-binding proteins such as avidin and streptavidin .
Industry: this compound is used in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves its ability to bind to biotin-binding proteins such as avidin and streptavidin . The high fluorescence quantum yield and photostability of ATTO 425 make it an excellent fluorescent label for detecting these proteins . The biotin moiety allows for specific binding to biotin-binding sites, facilitating the detection and quantification of target molecules .
Comparison with Similar Compounds
- ATTO 488 biotin derivative
- ATTO 550 biotin derivative
- ATTO 647N biotin derivative
Comparison: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is unique due to its high fluorescence quantum yield, large Stokes-shift, and low molecular weight . Compared to other ATTO biotin derivatives, ATTO 425 offers better photostability and is particularly suitable for single-molecule detection applications .
Properties
Molecular Formula |
C37H53N5O7S |
---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C37H53N5O7S/c1-5-48-34(45)26-19-24-18-25-23(2)21-37(3,4)42(28(25)20-29(24)49-35(26)46)17-11-14-32(44)39-16-10-6-9-15-38-31(43)13-8-7-12-30-33-27(22-50-30)40-36(47)41-33/h18-20,23,27,30,33H,5-17,21-22H2,1-4H3,(H,38,43)(H,39,44)(H2,40,41,47) |
InChI Key |
LPVYZZMUDCZDQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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